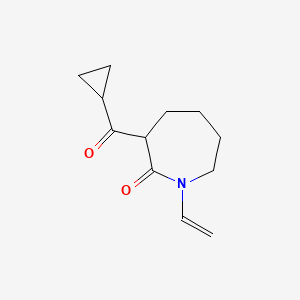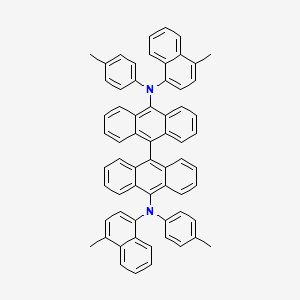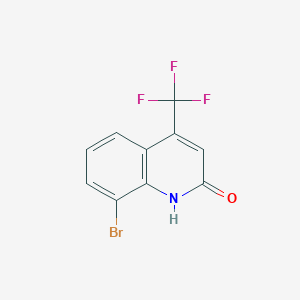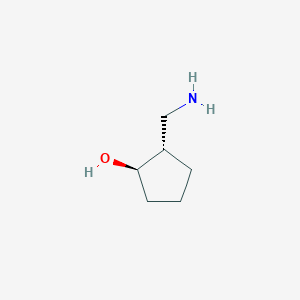
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of halogenated naphthalenones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one typically involves halogenation reactions. One possible route could be the halogenation of 3,4-dihydronaphthalen-1(2H)-one using chlorine and iodine under controlled conditions. The reaction might require a catalyst and specific temperature and pressure conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation processes using automated reactors. The conditions are optimized for yield and purity, and the process might include steps for purification and isolation of the final product.
化学反应分析
Types of Reactions
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenones.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function and leading to therapeutic effects. The molecular pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 8-Chloro-3,4-dihydronaphthalen-1(2H)-one
- 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
- Halogenated naphthalenones
Uniqueness
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and physical properties
属性
分子式 |
C10H8ClIO |
|---|---|
分子量 |
306.53 g/mol |
IUPAC 名称 |
8-chloro-6-iodo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClIO/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5H,1-3H2 |
InChI 键 |
KKTWEKBCQABVRU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)





